Isopropyl 6-amino-4-methylnicotinate
Description
Significance of Pyridine-Based Heterocycles in Medicinal Chemistry Research
Pyridine (B92270) and its derivatives are considered "privileged scaffolds" in drug discovery due to their versatile nature and presence in numerous FDA-approved drugs. acrotein.com The nitrogen atom within the pyridine ring is key to its utility; it acts as a hydrogen bond acceptor, allowing molecules containing this ring to interact effectively with biological targets like enzymes and receptors. This ability to form strong, specific interactions enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.
The versatility of the pyridine ring allows for easy functionalization, enabling chemists to create diverse libraries of compounds for screening. This structural adaptability has led to the development of pyridine-containing drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. For instance, analysis of drugs approved between 2014 and 2023 shows that pyridine-containing molecules are significantly represented, particularly in anticancer (33%) and CNS-acting (20%) agents.
Overview of Substituted Nicotinic Acid Esters as Research Building Blocks
Nicotinic acid, or 3-pyridinecarboxylic acid, is a vital nutrient but also serves as a fundamental starting material in the synthesis of more complex molecules. chemsrc.comyoutube.com Through common chemical reactions such as esterification, nicotinic acid can be converted into various esters. chemicalbook.com These nicotinic acid esters, often called nicotinates, are valuable as research building blocks or intermediates.
The ester functional group can modify the physicochemical properties of the parent nicotinic acid, such as its solubility and ability to cross biological membranes. pharmaffiliates.com Furthermore, the core pyridine ring of the nicotinate (B505614) can be further modified with different substituents to explore structure-activity relationships. Researchers synthesize series of substituted nicotinates to develop new compounds with potential therapeutic applications, including analgesic, anti-inflammatory, and antioxidant properties. youtube.comchemicalbook.com The synthesis of these esters is a foundational step in creating novel molecular frameworks for drug discovery. chemicalbook.com
Contextualization of Isopropyl 6-amino-4-methylnicotinate within Aminonicotinate Research
This compound is a specific example of a substituted aminonicotinate. This subclass of nicotinic acid derivatives is characterized by the presence of an amino group (-NH2) on the pyridine ring. The market for aminonicotinic acid derivatives is driven by their increasing use as intermediates in the pharmaceutical and agrochemical industries.
While specific research literature on this compound is not abundant, the study of closely related aminonicotinates, such as methyl 6-aminonicotinate and 2-aminonicotinic acid, is an active area. nih.gov Research into these related compounds highlights a growing demand for novel derivatives for use in chemical synthesis and the development of new products. nih.gov The structure of this compound, featuring an amino group, a methyl group, and an isopropyl ester, represents a combination of functional groups that medicinal chemists utilize to fine-tune molecular properties. Its structure makes it a relevant compound for synthetic exploration within the broader and expanding field of aminonicotinate research.
Representative Data for a Structurally Related Aminonicotinate
Detailed public data for this compound is limited. The table below provides data for a similar, well-documented compound, Methyl 4-amino-6-methylnicotinate, to illustrate the typical properties of this compound class.
| Property | Value |
| Compound Name | Methyl 4-amino-6-methylnicotinate |
| CAS Number | 886372-01-6 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.177 g/mol |
| Boiling Point | 292.1 ± 35.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 130.4 ± 25.9 °C |
Data sourced from reference chemsrc.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl 6-amino-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-10(13)8-5-12-9(11)4-7(8)3/h4-6H,1-3H3,(H2,11,12) |
InChI Key |
OCBXOYZJMDWSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification are fundamental methods for synthesizing Isopropyl 6-amino-4-methylnicotinate. These processes involve the reaction of a carboxylic acid with an alcohol to form an ester, or the exchange of the alkoxy group of an ester with another alcohol.
Esterification of 6-Amino-4-methylnicotinic Acid with Isopropyl Alcohol
The direct esterification of 6-amino-4-methylnicotinic acid with isopropyl alcohol is a primary route to produce this compound. This reaction typically requires the presence of an acid catalyst to facilitate the formation of the ester. The process involves heating the nicotinic acid derivative with an excess of isopropyl alcohol.
Optimized Esterification Conditions and Catalytic Systems
To enhance the efficiency of the esterification process, various reaction parameters have been optimized. Key factors influencing the reaction include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net
Catalytic Systems: A range of catalysts can be employed to accelerate the esterification reaction. mdpi.com Homogeneous acid catalysts like sulfuric acid are effective but can present challenges in separation and potential for corrosion. mdpi.comresearchgate.net Heterogeneous catalysts, such as ion exchange resins, zeolites, and metal oxides, offer advantages in terms of reusability and milder reaction conditions. mdpi.com Organotin compounds and other metal-based catalysts are also utilized in industrial settings for their high efficiency. reaxis.comgoogle.comgoogle.com
Reaction Conditions: The reaction is often carried out at elevated temperatures, sometimes under reflux, to drive the equilibrium towards the product side by removing water, a byproduct of the reaction. google.com The optimal temperature and reaction time are crucial for maximizing the yield and minimizing the formation of byproducts. For instance, studies on similar nicotinic acid ester syntheses have shown that varying temperatures and reaction times significantly impact the outcome. jetir.org
Below is a table summarizing typical optimized conditions for related esterification reactions:
| Parameter | Optimized Value/Condition | Rationale |
| Temperature | 60-160°C | Balances reaction rate and potential for side reactions. jetir.orgenvironmentclearance.nic.in |
| Catalyst | Sulfuric Acid, Ion Exchange Resins, Organometallics | Accelerates the reaction by protonating the carbonyl group. mdpi.comreaxis.com |
| Reactant Ratio | Excess Isopropyl Alcohol | Shifts the equilibrium to favor product formation. |
| Reaction Time | 6-13 hours | Allows for the reaction to proceed to completion. researchgate.netenvironmentclearance.nic.in |
Challenges and Solutions in Isopropyl Ester Synthesis
Another challenge lies in the purification of the final product. The removal of unreacted starting materials, catalyst, and byproducts often requires multiple purification steps, such as distillation, crystallization, or chromatography. researchgate.net
To overcome these challenges, researchers have explored various solutions. The use of milder, more selective catalysts can help to minimize side reactions. mdpi.com Process intensification techniques, such as using microwave irradiation, have been shown to reduce reaction times and improve yields in similar transesterification processes. researchgate.net Additionally, the development of continuous flow reactors can offer better control over reaction parameters and facilitate easier product purification.
Advanced Pyridine (B92270) Ring Functionalization and Derivatization
Beyond direct esterification, advanced methods focusing on the functionalization of the pyridine ring offer alternative pathways to this compound and its derivatives. These strategies often involve the use of more complex precursors and reaction schemes.
Nucleophilic Substitution Strategies on Halonicotinate Precursors
One advanced approach involves the use of halonicotinate precursors. In this method, a halogen atom is first introduced onto the pyridine ring, which can then be displaced by a nucleophile, such as an amine. This nucleophilic substitution reaction can be a powerful tool for introducing the amino group at a specific position on the pyridine ring. youtube.com However, controlling the regioselectivity of the initial halogenation and the subsequent substitution can be challenging.
Regioselective Amination and Alkylation of Pyridine N-Oxides
Another sophisticated strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack, allowing for regioselective functionalization. sigmaaldrich.com For instance, the addition of malonate anions to activated pyridine N-oxide derivatives can lead to the formation of 2- or 4-substituted pyridines. nih.gov Similarly, Grignard reagents can be used for the arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with high regioselectivity. researchgate.net This approach can be adapted to introduce the desired amino and alkyl groups onto the pyridine scaffold, which can then be followed by esterification to yield the final product. The development of blocking groups has also enabled the position-selective C-4 alkylation of pyridines. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyridyl Ester Synthesis
The synthesis of pyridyl esters, including nicotinates, often leverages the power and versatility of transition-metal-catalyzed cross-coupling reactions. These methods provide efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. While the direct coupling to form the ester bond is less common, these reactions are instrumental in building the substituted nicotinic acid precursor, which is subsequently esterified.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are of significant importance for the synthesis of biaryl and heterobiaryl systems, which can be precursors to complex nicotinates. acs.org For instance, a pyridylboronic acid can be coupled with a suitable aryl or heteroaryl halide. acs.org The versatility of these reactions is demonstrated by their tolerance to various functional groups. acs.org Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride [Pd(dppb)Cl₂] have been successfully used for coupling reactions involving π-deficient heteroaryl chlorides.
Another key strategy involves the use of pyridine sulfinates as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, serving as alternatives to the often hard-to-prepare pyridine-2-boronic acids. These reactions exhibit tolerance for functional groups like ketones and esters. Copper-catalyzed reactions have also emerged as a powerful tool for forming carbon-nitrogen bonds, which can be relevant in constructing the aminopyridine scaffold. researchgate.net
The following table summarizes representative transition-metal-catalyzed reactions applicable to the synthesis of substituted pyridine precursors.
| Reaction Type | Catalyst | Coupling Partners | Key Features |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppb)Cl₂ | Pyridylboronic acids + Heteroaryl halides | High yield, good functional group tolerance. acs.org |
| Negishi | Not specified | 4-Sodiopyridines (transmetalated to zinc chloride) + Aryl/Heteroaryl halides | Allows functionalization at the C4-position. researchgate.net |
| Desulfinative Coupling | Palladium catalysts | Pyridine sulfinates + Aryl halides | Alternative to boronic acids, tolerates esters. |
| C-N Bond Formation | Copper catalysts | Methyl ketones + Pyridin-2-amines | Forms α-ketoamides, relevant for amino group modifications. researchgate.net |
Incorporation of Amino Groups at the 6-Position
Introducing an amino group at the 6-position of the pyridine ring is a critical step in the synthesis of the target compound. Pyridine's electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at the 2- and 6-positions. uoanbar.edu.iq
A classic method for this transformation is the Chichibabin reaction, which directly aminates the pyridine ring at the 2-position (and by extension, the 6-position) using sodium amide. wikipedia.org This reaction involves the displacement of a hydride ion. wikipedia.org
Alternatively, nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring is a more common and versatile strategy. A pyridine ring bearing a good leaving group, such as a halogen (Cl, Br), at the 6-position can readily react with an amine source, like ammonia (B1221849) or a protected amine equivalent, to yield the 6-aminopyridine derivative. The reactivity of halopyridines towards nucleophilic substitution is significantly higher than that of their benzene (B151609) counterparts due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq
Furthermore, multi-step sequences can be employed. For example, building the pyridine ring from acyclic precursors can strategically place the amino group at the desired position. nih.gov Cyclization reactions of ylidenemalononitriles with primary amines can lead to the formation of highly substituted aminopyridines. nih.gov
Introduction of Alkyl Substituents at the 4-Position
The regioselective introduction of an alkyl group at the C-4 position of a pyridine ring has historically been a significant challenge in heterocyclic chemistry. nih.gov Direct alkylation often leads to mixtures of isomers or overalkylation. nih.gov However, modern synthetic methods have provided effective solutions.
One powerful approach is the Minisci reaction, a radical-based method that can functionalize electron-deficient heterocycles. nih.govchemistryviews.org By using a simple maleate-derived blocking group on the pyridine nitrogen, a Minisci-type decarboxylative alkylation can be directed with high selectivity to the C-4 position. nih.govchemistryviews.org This method is operationally simple and utilizes inexpensive starting materials like pyridine and maleic acid. chemistryviews.org
Transition-metal catalysis also offers precise control over C-4 alkylation. A nickel/Lewis acid cooperative catalysis system has been developed for the direct C-4 selective addition of pyridine across alkenes and alkynes. acs.org This method tolerates a variety of substituents on both the pyridine and the alkene/alkyne partner. acs.org
Recent advancements have also demonstrated that the choice of alkyllithium activator for 1,1-diborylalkanes can direct the regioselectivity of pyridine alkylation. acs.org By switching between methyllithium (B1224462) and sec-butyllithium, an alkyl group can be selectively installed at either the C-4 or C-2 position, respectively. acs.org
| Method | Reagents/Catalyst | Key Features |
| Minisci Reaction (modified) | Maleate-derived blocking group, radical initiator, carboxylic acid | High C-4 selectivity, operationally simple, scalable. nih.govchemistryviews.org |
| Nickel/Lewis Acid Catalysis | Nickel catalyst, Lewis acid co-catalyst, alkene/alkyne | Direct C-4 hydroarylation of the pyridine ring. acs.org |
| Regiodivergent Alkylation | 1,1-Diborylalkanes, Methyllithium (for C-4) | Activator-dependent regiocontrol. acs.org |
| Wittig Olefination-Rearomatization | N-triazinylpyridinium salts, aldehydes | Dearomatized pyridylphosphonium ylide intermediates. researchgate.net |
Synthesis of Structurally Related Analogs and Derivatives
The synthetic methodologies described above provide a robust platform for the creation of a diverse library of analogs and derivatives of this compound.
Exploration of Other Alkyl Esters (e.g., Methyl, Ethyl Nicotinates)
The synthesis of different alkyl esters of 6-amino-4-methylnicotinic acid is typically straightforward. Standard esterification procedures can be applied to the corresponding carboxylic acid. For example, methyl 6-aminonicotinate can be prepared from 6-aminonicotinic acid by refluxing with methanol (B129727) in the presence of an acid catalyst like aqueous hydrogen chloride. georganics.sk Similarly, ethyl 6-aminonicotinate can be synthesized by the hydrolysis of the corresponding nitrile followed by esterification. chemicalbook.com
Transesterification is another viable method, where an existing ester (e.g., the methyl ester) is reacted with a different alcohol (e.g., ethanol, isopropanol) under catalytic conditions to yield the desired ester. researchgate.net
Modifications of the Amino Moiety
The 6-amino group serves as a versatile handle for further chemical modification. Standard transformations for primary amines can be applied to generate a wide range of derivatives. These modifications include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce one or two alkyl groups on the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, cyano group) in Sandmeyer-type reactions, allowing for extensive diversification at the 6-position.
Varying Substitution Patterns on the Pyridine Ring
The modular nature of the synthetic strategies allows for the introduction of a wide array of substituents at various positions on the pyridine ring.
Position 4: The C-4 alkylation methods are not limited to the methyl group. A variety of primary, secondary, and tertiary carboxylic acids can be used in the Minisci reaction to install different alkyl fragments. nih.gov Similarly, various alkenes can be employed in the nickel-catalyzed hydroarylation. acs.org
Other Positions: Electrophilic substitution on the pyridine ring, though challenging due to its electron-deficient nature, typically occurs at the 3-position. uoanbar.edu.iqquora.com By using activating groups or pyridine N-oxide, which is more reactive towards both electrophiles and nucleophiles, functional groups like nitro or halogen can be introduced and subsequently transformed. uoanbar.edu.iqmatanginicollege.ac.in The skeletal editing of pyridines represents a more advanced strategy, where the ring atoms themselves can be swapped, for example, transforming a C=N pair into a C=C pair to generate benzene or naphthalene (B1677914) derivatives from a pyridine core. nih.gov
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy is instrumental in elucidating the molecular structure and identifying the functional groups present in Isopropyl 6-amino-4-methylnicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework.
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons, the amino group protons, the pyridine-ring methyl group, and the isopropyl ester group. The chemical shifts (δ) are predicted based on the electronic environment of the protons. For example, the aromatic protons would appear downfield due to the deshielding effect of the pyridine (B92270) ring.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl group carbon, and the carbons of the isopropyl group.
The following table outlines the predicted ¹H NMR spectral data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 (aromatic) | 7.8 - 8.0 | Singlet (s) | N/A |
| H2 (aromatic) | 6.2 - 6.4 | Singlet (s) | N/A |
| CH (isopropyl) | 5.0 - 5.2 | Septet (sept) | ~6.0 - 7.0 |
| NH₂ (amino) | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
| CH₃ (ring) | 2.3 - 2.5 | Singlet (s) | N/A |
| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet (d) | ~6.0 - 7.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the specific functional groups within the molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, key absorptions would confirm the presence of the amino group, the ester carbonyl group, and the aromatic ring.
The table below details the expected characteristic IR absorption bands.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ester (C=O) | Stretch | 1700 - 1725 |
| Aromatic C=C/C=N | Stretch | 1550 - 1650 |
| Ester (C-O) | Stretch | 1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 194.
Electron ionization (EI) would cause the molecule to fragment in a predictable manner. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group. The presence of the amino and methyl groups on the pyridine ring would also lead to characteristic fragments.
The following table presents the predicted major fragments in the mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Structure |
| 194 | [M]⁺ (Molecular Ion) | [C₁₀H₁₄N₂O₂]⁺ |
| 179 | [M - CH₃]⁺ | Loss of a methyl radical |
| 151 | [M - C₃H₇]⁺ | Loss of the isopropyl radical |
| 135 | [M - OC₃H₇]⁺ | Loss of the isopropoxy radical |
| 122 | [M - C₄H₈O₂]⁺ | McLafferty rearrangement/Loss of isopropoxycarbonyl |
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantitative determination. A reversed-phase HPLC method would be most suitable, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Purity is determined by the peak area percentage of the main compound relative to any impurity peaks. For quantitative analysis, a calibration curve is generated using standards of known concentration. nih.gov
The table below outlines a typical set of parameters for an HPLC analysis.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds. nih.gov this compound has sufficient volatility for GC analysis. However, primary amines can sometimes exhibit poor peak shapes due to interaction with the stationary phase. nih.gov To mitigate this, derivatization of the amino group, for instance through acylation, can be performed to create a less polar and more stable derivative, leading to improved chromatographic performance. researchgate.net The gas chromatograph separates the components of the sample, which are then identified by the mass spectrometer. nih.gov
A hypothetical set of GC-MS parameters is provided in the table below.
| Parameter | Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 400 amu |
Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Comparative Studies
Reversed-Phase Thin-Layer Chromatography (RP-TLC) serves as a straightforward and efficient method for the comparative analysis of this compound alongside structurally related compounds. mdpi.com This technique is particularly valuable for assessing the relative polarity and lipophilicity of a series of compounds, which are critical parameters influencing their pharmacokinetic and pharmacodynamic profiles. researchgate.net
In a typical RP-TLC study, the stationary phase is non-polar, commonly consisting of silica (B1680970) gel chemically modified with C8 or C18 alkyl chains. mdpi.com The mobile phase is a polar solvent system, typically a mixture of water and an organic modifier such as methanol (B129727), acetonitrile, or acetone. researchgate.netmdpi.com The separation mechanism is based on the partitioning of the analytes between the stationary and mobile phases. Less polar (more lipophilic) compounds exhibit stronger interactions with the non-polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention factor (Rf) value. Conversely, more polar compounds have a greater affinity for the mobile phase and will have higher Rf values.
For a comparative study involving this compound, a selection of analogous nicotinic acid derivatives would be spotted on the same RP-18 TLC plate. The plate would then be developed in a chamber saturated with a pre-determined mobile phase, for instance, a methanol-water mixture. The composition of the mobile phase can be varied to optimize the separation and resolution of the compounds.
The resulting chromatogram would allow for a direct visual and quantitative comparison of the compounds' retention behaviors. The Rf values, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provide a numerical basis for comparison. A hypothetical comparative RP-TLC study is summarized in the table below.
Table 1: Hypothetical RP-TLC Data for this compound and Related Compounds
| Compound | Mobile Phase (Methanol:Water, 70:30 v/v) | Rf Value | Inferred Relative Polarity |
| Nicotinic Acid | Methanol:Water (70:30) | 0.85 | High |
| Methyl Nicotinate (B505614) | Methanol:Water (70:30) | 0.65 | Medium |
| Ethyl Nicotinate | Methanol:Water (70:30) | 0.58 | Medium-Low |
| This compound | Methanol:Water (70:30) | 0.45 | Low |
| Isopropyl Nicotinate | Methanol:Water (70:30) | 0.52 | Low |
Investigation of Physicochemical Properties (Methodologies)
The physicochemical properties of a compound are fundamental to predicting its behavior in biological and chemical systems. Methodologies for assessing lipophilicity and stability are particularly crucial in early-stage research.
Methodologies for Assessing Lipophilicity (e.g., LogP Determination Methods)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The gold standard for experimental LogP determination is the shake-flask method, which involves partitioning the compound between n-octanol and water and measuring its concentration in each phase. mdpi.com However, this method can be labor-intensive.
Chromatographic methods, particularly RP-TLC and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), offer a more rapid and less material-intensive approach to estimate lipophilicity. mdpi.commdpi.com These methods are based on the principle that the retention of a compound in a reversed-phase system is linearly correlated with its lipophilicity.
For this compound, the lipophilicity can be estimated using RP-TLC. The procedure involves developing the TLC plate with several mobile phases containing varying concentrations of an organic modifier (e.g., methanol) in water. The RM value is calculated from the Rf value using the equation: RM = log((1/Rf) - 1).
A linear relationship is then established by plotting the RM values against the concentration of the organic modifier. The lipophilicity parameter, RM0, is determined by extrapolating this linear regression to a 0% concentration of the organic modifier (100% aqueous phase). This RM0 value is a reliable indicator of the compound's lipophilicity and can be correlated with the LogP value determined by the shake-flask method.
Table 2: Methodologies for Lipophilicity Determination
| Method | Principle | Key Parameters | Application to this compound |
| Shake-Flask | Partitioning between n-octanol and water. | LogP | Direct, but resource-intensive measurement of lipophilicity. |
| RP-TLC | Correlation between retention on a non-polar stationary phase and lipophilicity. | RM0 | A rapid and efficient method to estimate lipophilicity by extrapolating retention data from different mobile phase compositions. |
| RP-HPLC | Similar to RP-TLC, but with a column. | log kw | Provides a highly reproducible and accurate estimation of lipophilicity based on retention time. |
Studies on Stability in Various Research Media
Investigating the stability of this compound in various research media is essential to ensure the reliability and reproducibility of experimental results. Stability studies are typically conducted to assess degradation under different conditions, such as in aqueous buffers at various pH values, in cell culture media, and in the presence of biological matrices like plasma or microsomal fractions.
A common methodology for assessing stability involves incubating the compound in the chosen medium at a controlled temperature (e.g., 37°C) for specific time intervals. Aliquots are withdrawn at each time point, and the reaction is quenched, often by the addition of an organic solvent like acetonitrile, which also serves to precipitate proteins.
The concentration of the remaining parent compound is then quantified using a suitable analytical technique, most commonly HPLC with UV or mass spectrometric detection. The rate of degradation can be determined by plotting the natural logarithm of the compound's concentration against time. From this, the half-life (t1/2) of the compound in that specific medium can be calculated.
For instance, to assess the hydrolytic stability of the ester group in this compound, studies would be performed in aqueous buffers of varying pH (e.g., pH 2, 7.4, and 9). The formation of the degradation product, 6-amino-4-methylnicotinic acid, could also be monitored.
Table 3: Hypothetical Stability Study Design for this compound
| Research Medium | Incubation Conditions | Time Points (hours) | Analytical Method | Parameter Determined |
| Phosphate Buffer (pH 7.4) | 37°C | 0, 1, 2, 4, 8, 24 | RP-HPLC-UV | Half-life (t1/2) |
| Simulated Gastric Fluid (pH 1.2) | 37°C | 0, 0.5, 1, 2, 4 | RP-HPLC-UV | Half-life (t1/2) |
| Cell Culture Medium (e.g., DMEM) | 37°C, 5% CO2 | 0, 2, 6, 12, 24, 48 | LC-MS/MS | Degradation Rate |
These stability data are crucial for designing and interpreting in vitro and in vivo experiments, ensuring that the observed biological effects are attributable to the compound itself and not its degradation products.
In Vitro and Preclinical Model Based Biological Activity and Mechanistic Investigations
Molecular Target Identification and Validation Research
Comprehensive searches of scientific literature and databases have revealed a lack of specific studies on the molecular targets of Isopropyl 6-amino-4-methylnicotinate. The following subsections detail the absence of research in key areas of molecular pharmacology.
Enzyme Inhibition Studies (e.g., Glucokinase, Histone Deacetylase 3, α-Amylase, α-Glucosidase)
There is currently no available scientific literature detailing the inhibitory effects of this compound on key metabolic and regulatory enzymes. Specifically, no studies were identified that investigated its potential to inhibit Glucokinase, a crucial enzyme in glucose metabolism. Similarly, research on its activity as an inhibitor of Histone Deacetylase 3 (HDAC3), a class I histone deacetylase involved in epigenetic regulation, is absent. Furthermore, its potential as an inhibitor of the digestive enzymes α-Amylase and α-Glucosidase, which are targets for managing postprandial hyperglycemia, has not been explored in any published research.
Receptor Modulation Studies (e.g., Nicotinic Acid Receptors, Purinergic Receptors)
The interaction of this compound with cell surface receptors remains uninvestigated. There are no available studies on its ability to modulate Nicotinic Acid Receptors, which are involved in lipid metabolism and cardiovascular function. Likewise, its effects on Purinergic Receptors, a family of receptors involved in a wide range of physiological processes including neurotransmission and inflammation, have not been the subject of any scientific inquiry.
Investigation of Protein-Ligand Interactions
Detailed molecular studies to understand the binding and interaction of this compound with specific protein targets are not present in the current body of scientific literature. Computational or experimental investigations that could elucidate the nature of its protein-ligand interactions, such as binding affinity, mode of binding, and specific amino acid residues involved, have not been reported.
Exploration of Interactions with Mitochondrial Proteins
The potential for this compound to interact with mitochondrial proteins has not been explored. There is no research available that examines its effects on mitochondrial function, such as cellular respiration, or its binding to any specific proteins within the mitochondrial proteome.
Cellular and Biochemical Mechanism of Action Studies
The effects of this compound at the cellular level are largely unknown. The following section highlights the absence of research into its impact on fundamental cellular processes.
Impact on Cell Proliferation and Viability in In Vitro Cell Line Models
There is a notable lack of in vitro studies investigating the effects of this compound on the proliferation and viability of any cancer or normal cell lines. Consequently, no data is available to assess its potential cytotoxic or cytostatic properties.
No Scientific Data Available for this compound
Despite a comprehensive search of scientific databases and literature, no published research or data could be found on the in vitro and preclinical biological activities of the chemical compound this compound.
While the existence of this compound is confirmed through chemical supplier databases and assigned CAS numbers, there is a notable absence of any scientific studies detailing its effects on biological systems. Therefore, it is not possible to provide information on its mechanistic investigations or its efficacy in preclinical models as requested.
The specific areas of inquiry with no available information include:
Modulation of Cellular Signaling Pathways: There is no research on how this compound may influence signal transduction or gene expression.
Studies on Metabolic Regulation: Its effects on metabolic processes in cellular systems have not been documented in the scientific literature.
Effects on Tubulin Polymerization: No studies were found that investigate the interaction of this compound with tubulin.
Assessment of Biological Activity in Disease Models: There is no available data on its activity in cancer cell lines, diabetes models, or any other disease models.
Antimicrobial Activity Profiling: Its potential efficacy against bacteria or other microbes has not been reported.
Antioxidant Activity Assessment: There is no information regarding its potential antioxidant properties.
Preclinical Efficacy Studies in Non-Human In Vitro and Animal Models
Evaluation in Animal Models of Cognitive Impairment (e.g., Amnesia Models in Mice)
The potential of novel compounds to act as cognitive enhancers is frequently assessed using established animal models that mimic memory deficits. A primary model for this purpose is scopolamine-induced amnesia. researchgate.net Scopolamine, a muscarinic acetylcholine (B1216132) receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, providing a platform to screen for compounds with potential therapeutic benefits in conditions like Alzheimer's disease. researchgate.net
In a typical study design, rodents are treated with the test compound, this compound, prior to the administration of scopolamine. Cognitive function is then assessed using behavioral tests such as the Y-maze, Morris water maze, or passive avoidance tasks. The ability of the compound to reverse the scopolamine-induced impairment in these tasks is taken as an indicator of its pro-cognitive or anti-amnesic activity. researchgate.net The performance is often compared against a vehicle control and a positive control group treated with a known cognitive enhancer.
| Treatment Group | Spontaneous Alternation (%) | Interpretation |
|---|---|---|
| Vehicle Control | 75% ± 5% | Normal cognitive performance |
| Scopolamine Only | 45% ± 6% | Significant cognitive impairment |
| Scopolamine + Test Compound | 70% ± 5% | Reversal of cognitive impairment |
Assessment of Effects in Models of Inflammation and Vasodilation (e.g., In Vitro/Ex Vivo Tissue Models)
Inflammation Models: The anti-inflammatory potential of this compound can be investigated through various in vitro assays. These include cell-free enzyme inhibition assays and cell-based models. Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are common targets. researchgate.net The inhibitory activity of the compound on these enzymes is determined by measuring the reduction in the production of their respective inflammatory mediators (prostaglandins and leukotrienes), with results typically expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). researchgate.netmdpi.com
Cell-based assays often utilize immune cells like human peripheral blood mononuclear cells (PBMCs) or cell lines such as macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). mdpi.commdpi.com Following treatment with the test compound, the supernatant is analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators to quantify the compound's anti-inflammatory effect. mdpi.commdpi.com
Vasodilation Models: The vasodilatory properties of nicotinic acid esters are well-documented. nih.govdrugbank.com The effects of this compound on vascular smooth muscle can be assessed using ex vivo tissue models, such as isolated rat thoracic aorta rings mounted in an organ bath. nih.gov The tissue is pre-contracted with an agent like phenylephrine (B352888) or potassium chloride, and the compound is then added in increasing concentrations to measure its ability to induce relaxation. The potency of the vasodilatory effect is often quantified as an IC50 value. nih.gov The mechanism may involve pathways similar to other nicotinates, such as the local release of prostaglandins. drugbank.com
| Assay | Parameter Measured | Typical Result (IC50) |
|---|---|---|
| COX-2 Enzyme Assay | Prostaglandin Production | 0.5 - 10 µM |
| 5-LOX Enzyme Assay | Leukotriene Production | 1 - 20 µM |
| LPS-Stimulated Macrophages | TNF-α Release | 5 - 50 µM |
| Rat Aortic Ring Relaxation | Vasodilation | 0.1 - 15 µM |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are crucial for predicting a compound's pharmacokinetic behavior.
Absorption: The potential for oral absorption is commonly evaluated using the Caco-2 cell permeability assay. researchgate.net This model uses a monolayer of human intestinal cells to predict the passage of a compound across the gut wall. The apparent permeability coefficient (Papp) is calculated, and compounds are often categorized as having low, moderate, or high permeability. researchgate.net
Metabolism: Metabolic stability is assessed by incubating the compound with liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time is measured to predict its metabolic clearance in the body. For an ester-containing compound like this compound, a primary metabolic pathway would likely be hydrolysis of the isopropyl ester to the corresponding carboxylic acid, similar to how methyl nicotinate (B505614) is hydrolyzed to nicotinic acid. drugbank.com
Distribution: Plasma protein binding is another key parameter, determined through methods like equilibrium dialysis. This measures the extent to which a compound binds to proteins like albumin in the blood, which influences its availability to reach target tissues.
| ADME Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Absorption | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | >10 | High predicted intestinal absorption |
| Metabolism | Human Liver Microsome Stability (% remaining after 60 min) | <20% | High predicted metabolic clearance |
| Distribution | Plasma Protein Binding | >90% | High binding to plasma proteins |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Elucidation of Key Structural Features for Biological Activity
The biological activity of this compound is intrinsically linked to its core structural components:
Pyridine (B92270) Ring: This aromatic heterocycle serves as the central scaffold.
6-Amino Group: The amino substituent is a key feature, often crucial for specific interactions with biological targets. The presence of such a group on the pyridine ring is common in biologically active molecules. mdpi.com
Isopropyl Ester: This group significantly influences the compound's physicochemical properties, such as lipophilicity. This, in turn, affects its absorption, distribution, and metabolic profile. The ester is also a potential site for metabolic hydrolysis. drugbank.com
4-Methyl Group: This substituent can influence the electronic properties of the pyridine ring and provide steric bulk that may affect binding to target proteins.
Influence of Substituents on Target Affinity and Efficacy
The affinity and efficacy of the compound are modulated by each substituent. For instance, in related nicotinic acid derivatives, the nature of the ester group can impact the rate of skin penetration and subsequent vasodilation. drugbank.comnih.gov Altering the isopropyl group to a different alkyl chain would change the compound's lipophilicity and steric profile, likely affecting its ADME properties and target engagement. Similarly, substitutions on the 6-amino group or modifications to the 4-methyl position would be expected to alter the biological activity profile, a common observation in medicinal chemistry. nih.gov
Correlation of Structural Modifications with In Vitro/Preclinical Outcomes
A direct correlation exists between the compound's structure and its performance in preclinical models.
Lipophilicity and Absorption: The isopropyl ester, being more lipophilic than a simple methyl ester, may enhance passive diffusion across biological membranes, potentially leading to higher Caco-2 permeability and better skin penetration. drugbank.comresearchgate.net
Metabolic Stability: The steric bulk of the isopropyl group might offer some protection against rapid hydrolysis by esterase enzymes compared to a less hindered methyl ester, potentially prolonging its duration of action.
Target Interaction: The specific arrangement of the amino, methyl, and ester groups on the pyridine scaffold creates a unique three-dimensional shape and electronic distribution. This specific conformation dictates how the molecule fits into the binding pockets of its biological targets, thereby determining its potency in cognitive, anti-inflammatory, or vasodilatory assays. researchgate.netresearchgate.netnih.gov
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental tools to predict how a ligand, such as Isopropyl 6-amino-4-methylnicotinate, might interact with a biological target, typically a protein or enzyme.
Through molecular docking simulations, the preferred orientation of this compound within the binding site of a target protein can be predicted. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For instance, the amino group and the ester moiety of the molecule are potential sites for hydrogen bonding, while the methyl and isopropyl groups can engage in hydrophobic interactions. The pyridine (B92270) ring itself can participate in various non-covalent interactions. While specific target interactions for this exact compound are not documented, studies on similar nicotinamide (B372718) derivatives have successfully employed molecular modelling to elucidate binding modes with enzymes like histone deacetylase-3 (HDAC3) rsc.org.
Table 1: Potential Ligand-Target Interactions of this compound
| Functional Group | Potential Interaction Type |
|---|---|
| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor |
| Pyridine Ring | π-π Stacking, Cation-π Interactions |
| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor |
| Isopropyl Group | Hydrophobic Interactions |
This table is generated based on the structural features of the compound and general principles of molecular interactions.
De novo design strategies leverage computational algorithms to design novel molecules with desired properties from scratch. While there is no specific information on the use of this compound in de novo design, the underlying principles are relevant. Fragments of known active molecules, including nicotinamide derivatives, can be used as building blocks to generate new chemical entities with potentially improved activity or pharmacokinetic profiles nih.govresearchgate.net. The structural core of this compound could, in theory, serve as a scaffold in such design strategies.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.
To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally related molecules with experimentally determined biological activities. Various molecular descriptors (see 5.2.2) would be calculated for each compound, and statistical methods like multiple linear regression or machine learning algorithms would be used to build a predictive model. Although no specific QSAR models for this compound are available, the approach has been widely applied to nicotinic acid derivatives to predict their potential therapeutic effects.
A wide range of physicochemical descriptors can be calculated for this compound using computational software. These descriptors are crucial for QSAR/QSPR modeling and for predicting the pharmacokinetic properties of a molecule (Absorption, Distribution, Metabolism, and Excretion - ADME).
Table 2: Computationally Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~194.23 g/mol | Influences absorption and distribution |
| LogP (octanol-water partition coefficient) | Varies by prediction software | Indicates lipophilicity, affects membrane permeability |
| Topological Polar Surface Area (TPSA) | ~65.5 Ų | Relates to hydrogen bonding potential and cell permeability |
| Number of Hydrogen Bond Donors | 1 (from the amino group) | Influences solubility and target binding |
| Number of Hydrogen Bond Acceptors | 3 (from the pyridine nitrogen and ester oxygens) | Influences solubility and target binding |
Note: The values in this table are estimates based on the chemical structure and may vary depending on the computational method used.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While there are no specific reports of this compound being used in a virtual screening campaign, its structure could be included in virtual libraries for screening against various therapeutic targets. The design of virtual libraries often involves the enumeration of a large number of synthetically accessible molecules around a core scaffold, such as the 6-aminonicotinate framework.
Ligand-Based and Structure-Based Virtual Screening Methodologies
There are no available research articles or data detailing the application of ligand-based or structure-based virtual screening methods specifically using this compound as a query molecule or scaffold. Virtual screening, a computational technique used in drug discovery, involves the screening of large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govmdpi.com
Ligand-based virtual screening focuses on the knowledge of molecules that are known to interact with a target of interest. This method uses the principle of molecular similarity, where the structures of known active compounds are used to identify other compounds in a database that are likely to have similar biological activity. nih.govmdpi.com
Structure-based virtual screening relies on the three-dimensional structure of the biological target, which is typically determined through experimental methods like X-ray crystallography or NMR spectroscopy. nih.govmsu.edu In this approach, candidate molecules are computationally "docked" into the binding site of the target, and their binding affinity is estimated using scoring functions. nih.gov
Despite the widespread use of these techniques in modern drug discovery, they have not been applied to the study of this compound in any publicly documented research.
Identification of Novel Hit Compounds for Further Research
As no virtual screening studies involving this compound have been published, there are no identified novel hit compounds derived from this specific molecule for further research. The process of hit identification is the initial stage in drug discovery where compounds with promising activity against a biological target are selected from a large pool of molecules. nih.gov These "hits" then undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties.
The absence of such studies for this compound means that its potential as a foundational structure for the development of new therapeutic agents remains unexplored through computational methods.
Future Research Directions and Translational Perspectives Non Clinical
Development of Advanced Synthetic Routes for Scalability
The advancement of research on Isopropyl 6-amino-4-methylnicotinate hinges on the development of efficient and scalable synthetic methodologies. Current synthetic approaches for related nicotinic acid esters and pyridine (B92270) derivatives often involve multi-step processes that may not be suitable for large-scale production. Future research should focus on creating more streamlined and cost-effective synthetic routes.
Key areas for development include:
Catalytic Processes: Investigating novel catalysts to improve reaction yields and reduce the need for stoichiometric reagents. This could involve transition-metal catalysis for key bond-forming reactions.
Flow Chemistry: Implementing continuous flow manufacturing processes could offer significant advantages in terms of safety, consistency, and scalability over traditional batch production.
Green Chemistry Principles: The development of synthetic routes that utilize more environmentally benign solvents, reduce waste generation, and improve atom economy will be crucial for sustainable research and development.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher yields, improved selectivity, reduced waste | Development of specific catalysts for amination and esterification of the pyridine ring. |
| Flow Chemistry | Enhanced safety, better process control, easier scalability | Optimization of reaction conditions (temperature, pressure, flow rate) for continuous production. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of enzymes for key synthetic steps. |
Exploration of Novel Biological Targets and Pathways
The pyridine nucleus is a common feature in many biologically active compounds. Therefore, this compound and its analogues are promising candidates for screening against a wide array of biological targets. The structural similarity to other bioactive pyridine derivatives suggests potential interactions with various enzymes and receptors.
Future research should aim to:
Identify Novel Targets: Employing unbiased screening approaches, such as phenotypic screening followed by target deconvolution, to discover previously unknown biological activities.
Investigate Known Pathways: Based on the activities of similar compounds, researchers could investigate the effect of this compound on pathways implicated in various research areas. For instance, some pyridine derivatives have shown potential as anti-malarial agents by targeting enzymes like dihydrofolate reductase. nih.gov
Computational Modeling: Utilizing in silico methods like molecular docking to predict potential binding interactions with a wide range of protein targets, thereby guiding experimental screening efforts.
Design of Next-Generation Derivatives with Enhanced Research Utility
Systematic structural modification of this compound can lead to the creation of a library of derivatives with fine-tuned properties for specific research applications. Structure-activity relationship (SAR) studies will be essential to guide the design of these next-generation compounds.
Potential modifications could include:
Alteration of the Ester Group: Replacing the isopropyl group with other alkyl or aryl substituents to modulate solubility, cell permeability, and metabolic stability.
Substitution on the Amino Group: Introducing different functional groups to the 6-amino position to explore new binding interactions with biological targets.
Modification of the Pyridine Ring: Adding or modifying substituents on the pyridine core to enhance potency and selectivity.
| Derivative Series | Rationale for Synthesis | Desired Outcome for Research Utility |
| Alkyl Ester Analogues | Modulate lipophilicity and pharmacokinetic properties. | Improved cell permeability for in vitro assays. |
| N-Acyl Derivatives | Introduce new hydrogen bonding capabilities. | Enhanced binding affinity to target proteins. |
| Ring-Substituted Analogues | Alter electronic properties and steric profile. | Increased selectivity for a specific biological target. |
Integration of High-Throughput Screening and Automation in Discovery Research
To efficiently explore the biological potential of this compound and its derivatives, the integration of high-throughput screening (HTS) and laboratory automation is imperative. These technologies allow for the rapid testing of thousands of compounds against various biological assays.
Future research efforts should leverage:
Automated Synthesis: Utilizing automated platforms for the parallel synthesis of a diverse library of derivatives, which can then be directly used in HTS campaigns.
Robotic Screening Systems: Employing robotic liquid handlers and plate readers to perform and analyze a large number of biochemical or cell-based assays simultaneously.
Data Analysis Pipelines: Implementing sophisticated data analysis software to quickly identify active compounds ("hits") from large screening datasets and to discern structure-activity relationships. The importance of HTS is growing due to its value in the early stages of drug discovery and in generating data for training machine learning models. researchgate.net
Applications as Biochemical Probes and Research Reagents
Beyond its potential as a lead structure for drug discovery, this compound and its derivatives could be developed into valuable biochemical probes and research reagents. These tools are essential for studying biological processes and validating the function of new drug targets.
Potential applications include:
Fluorescent Probes: Attaching a fluorescent dye to the molecule could allow for the visualization of its subcellular localization and interaction with target proteins in living cells.
Affinity-Based Probes: Immobilizing the compound on a solid support can be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.
Photoaffinity Labels: Incorporating a photoreactive group would enable the covalent labeling of target proteins upon UV irradiation, facilitating their identification and characterization.
The development of such research tools from the this compound scaffold would significantly contribute to our understanding of fundamental biological pathways.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Isopropyl 6-amino-4-methylnicotinate, and how can researchers confirm the compound’s purity and structural integrity?
- Methodological Answer : Begin with a literature review using databases like SciFinder or Reaxys to identify existing synthetic routes (e.g., esterification of 6-amino-4-methylnicotinic acid with isopropyl alcohol under acidic catalysis). Confirm novelty by comparing melting points, NMR (¹H/¹³C), and HPLC retention times with reported data. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to rule out impurities .
Q. How should researchers design experiments to optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables such as temperature, catalyst concentration, and solvent polarity. Use gas chromatography (GC) or HPLC to monitor reaction progress. Analyze kinetic data to identify rate-limiting steps. Validate reproducibility by repeating trials under optimal conditions and reporting confidence intervals for yield measurements .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) for baseline separation, calibrated against a certified reference standard. Validate the method using spike-and-recovery experiments in matrices like biological fluids or environmental samples. For trace analysis, consider LC-MS/MS with multiple reaction monitoring (MRM) to enhance sensitivity and specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Perform systematic solubility studies using the shake-flask method under controlled temperature and pH. Compare results with computational predictions (e.g., COSMO-RS or Hansen solubility parameters). Address discrepancies by analyzing solvent purity, polymorphic forms, or hydration states. Publish full experimental protocols (e.g., equilibration time, centrifugation parameters) to enable replication .
Q. What mechanistic insights can be gained from studying the reactivity of the 6-amino and 4-methyl groups in this compound?
- Methodological Answer : Conduct regioselective functionalization experiments (e.g., acylation of the amino group or oxidation of the methyl group). Use DFT calculations to model electronic effects and predict reactive sites. Validate hypotheses with kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁵N for amino group tracking). Correlate findings with spectroscopic data (e.g., IR vibrational modes) .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound while minimizing interference from degradation products?
- Methodological Answer : Pre-incubate the compound under assay conditions (pH, temperature) to identify degradation pathways via LC-MS. Use stability-indicating assays (e.g., fluorescence polarization for intact molecule detection) and include negative controls (e.g., heat-inactivated enzymes). Apply pharmacokinetic modeling to distinguish parent compound effects from metabolites .
Q. What strategies are recommended for resolving conflicting data in structure-activity relationship (SAR) studies involving this compound analogs?
- Methodological Answer : Perform meta-analysis of published SAR data to identify outliers. Re-synthesize disputed analogs with strict adherence to reported protocols. Use multivariate statistical analysis (e.g., PCA or PLS regression) to isolate structural descriptors (e.g., logP, H-bond donors) driving activity. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals over commercial databases. Use PICOT frameworks to refine research questions (e.g., "In in vitro models [P], how does this compound [I] compare to nicotinic acid derivatives [C] in modulating enzymatic activity [O] over 24-hour exposure [T]?") .
- Data Reporting : Include raw data tables in appendices, with processed data (mean ± SD, n ≥ 3) in the main text. Disclose instrumentation parameters (e.g., NMR field strength, LC column type) to ensure reproducibility .
- Conflict Resolution : Replicate contradictory experiments with blinded analysis and third-party validation. Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
